2-Amino-5-phenylnicotinic acid
CAS No.: 1196157-56-8
Cat. No.: VC21087597
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196157-56-8 |
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Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 2-amino-5-phenylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Standard InChI Key | VYIQVVNTIQFCGW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Introduction
Chemical Structure and Properties
2-Amino-5-phenylnicotinic acid is characterized by a molecular formula of C12H10N2O2 with a molecular weight of 214.22 g/mol . Structurally, this compound belongs to the family of substituted nicotinic acids, with three key functional groups arranged on a pyridine ring:
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An amino group (-NH2) at the 2-position
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A carboxylic acid group (-COOH) at the 3-position
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A phenyl group (C6H5) at the 5-position
This specific arrangement of functional groups contributes to its unique chemical and biological profile. The compound represents a significant structural modification of the parent compound 2-aminonicotinic acid (C6H6N2O2, MW: 138.12 g/mol) , with the addition of a phenyl ring at the 5-position creating distinctive physicochemical properties.
Physical and Chemical Properties
Table 1: Key Properties of 2-Amino-5-phenylnicotinic acid
The presence of both a basic amino group and an acidic carboxylic acid group contributes to the amphoteric nature of the compound, allowing it to function as either an acid or a base depending on the environmental conditions. The phenyl substituent enhances lipophilicity compared to unsubstituted 2-aminonicotinic acid, potentially affecting membrane permeability in biological systems.
Synthesis Methods
Several synthetic approaches can be employed for the preparation of 2-Amino-5-phenylnicotinic acid. The most efficient methods are based on reactions documented for structurally similar compounds.
Synthesis via Arylhydrazonopropanals
One established method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate. This reaction pathway is particularly effective when the aryl group contains electron-withdrawing substituents .
The general reaction scheme follows:
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Preparation of the 3-oxo-2-arylhydrazonopropanal intermediate
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Reaction with ethyl cyanoacetate under controlled conditions
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Cyclization to form the substituted nicotinic acid structure
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Hydrolysis of the ester to yield the free carboxylic acid
This approach has been demonstrated to produce 2-amino-5-arylazo-6-aryl substituted nicotinic acids with high yields and purity .
Cross-Coupling Reactions
Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions, similar to those used for related compounds:
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Preparation of a halogenated 2-aminonicotinic acid precursor
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Suzuki or Stille coupling with appropriate phenyl donors
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Purification and isolation of the target compound
When applied to the synthesis of similar substituted nicotinic acids, these methods have demonstrated good selectivity and yields, making them potential candidates for the preparation of 2-Amino-5-phenylnicotinic acid .
Biological and Pharmacological Activities
The biological profile of 2-Amino-5-phenylnicotinic acid can be understood by examining its structural features and comparing with related compounds that have documented activities.
Receptor Interactions
A significant potential biological activity of 2-Amino-5-phenylnicotinic acid stems from its nicotinic acid moiety, which suggests possible interactions with nicotinic acid receptors (nAChRs). These receptors are ligand-gated ion channels distributed throughout the nervous system and are involved in critical physiological processes including:
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Neurotransmission
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Learning and memory processes
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Neuronal signaling pathways
The specific positioning of the amino group at the 2-position and the phenyl ring at the 5-position likely influences the binding affinity and selectivity for specific receptor subtypes compared to the parent compound.
Antimicrobial Properties
Related 2-amino-5-substituted nicotinic acids have demonstrated significant antimicrobial activities. Notably, compounds with similar structural features have shown inhibitory effects against Gram-positive bacteria, particularly Bacillus subtilis .
Table 2: Potential Antimicrobial Activity Profile Based on Structural Analogs
Target Organism | Expected Activity Level | Structural Feature Contributing to Activity |
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Bacillus subtilis | Potentially high | 2-amino group on the nicotinic acid scaffold |
Other Gram-positive bacteria | Moderate to high | Combination of amino group and phenyl substituent |
Gram-negative bacteria | Limited | Reduced penetration through outer membrane |
Fungi | Variable | Dependent on specific interactions with fungal targets |
The exact antimicrobial spectrum and potency of 2-Amino-5-phenylnicotinic acid would require experimental verification, but structural similarities to documented antimicrobial compounds suggest promising activity.
Enzyme Modulation
The compound's structure suggests potential for interaction with various enzymes. The carboxylic acid group can participate in hydrogen bonding with amino acid residues in enzyme active sites, while the phenyl ring may engage in hydrophobic and π-stacking interactions with aromatic amino acids.
Structure-Activity Relationship Analysis
A comprehensive understanding of 2-Amino-5-phenylnicotinic acid requires comparison with structurally related compounds to identify how specific structural features influence biological activity.
Table 3: Comparison of 2-Amino-5-phenylnicotinic acid with Related Compounds
This comparison reveals how modifications to the basic 2-Amino-5-phenylnicotinic acid structure can significantly alter physicochemical properties and potentially biological activities. The unsubstituted phenyl ring in 2-Amino-5-phenylnicotinic acid provides a balanced combination of electronic and steric properties, while derivatives with additional substituents may demonstrate more specialized interactions with biological targets.
Research Applications
2-Amino-5-phenylnicotinic acid has potential applications across multiple research domains:
Medicinal Chemistry
The compound serves as a valuable scaffold for medicinal chemistry investigations:
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As a lead structure for developing compounds targeting neurological disorders through nAChR interactions
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For exploration of novel antimicrobial agents, particularly against Gram-positive bacteria
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As a structural template for anti-inflammatory drug development
The dual functionality of the amino and carboxylic acid groups provides multiple sites for derivatization, allowing for extensive structure-activity relationship studies .
Synthetic Building Block
In organic synthesis, 2-Amino-5-phenylnicotinic acid represents an important building block:
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For constructing complex heterocyclic systems, particularly pyrido[2,3-d]pyrimidines
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In the synthesis of amide-linked conjugates with other bioactive molecules
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As a precursor for generating libraries of compounds with diverse pharmacological profiles
The reactivity of the amino group allows for selective functionalization, while the carboxylic acid provides opportunities for condensation reactions .
Chemical Biology
In chemical biology research, the compound can serve as:
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A probe for investigating nAChR function and distribution
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A starting point for developing fluorescent or affinity labels for receptor studies
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A tool for studying structure-based drug design approaches
Analytical Characterization Methods
Comprehensive characterization of 2-Amino-5-phenylnicotinic acid typically employs multiple complementary analytical techniques:
Spectroscopic Methods
Table 4: Spectroscopic Characterization Techniques for 2-Amino-5-phenylnicotinic acid
Technique | Information Provided | Expected Key Features |
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1H NMR | Proton environments, structural confirmation | Signals for aromatic protons (phenyl and pyridine rings), amino protons, and carboxylic acid proton |
13C NMR | Carbon environments, structural confirmation | Distinct signals for carboxylic carbon, carbon atoms adjacent to nitrogen, and aromatic carbons |
IR Spectroscopy | Functional group identification | Characteristic bands for NH2 (3300-3500 cm-1), COOH (1700-1725 cm-1), and aromatic C=C (1450-1600 cm-1) |
UV-Vis Spectroscopy | Chromophore analysis | Absorption maxima related to the conjugated aromatic system |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion peak at m/z 214, characteristic fragmentation patterns |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the preferred method for purity analysis and quality control of 2-Amino-5-phenylnicotinic acid preparations. Typical conditions include:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with acid modifiers
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UV detection at wavelengths corresponding to absorption maxima
Current Research Trends and Future Perspectives
Current Research Directions
Research involving 2-Amino-5-phenylnicotinic acid and structurally related compounds focuses on several key areas:
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Development of novel synthetic methodologies for more efficient preparation
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Exploration of biological activities, particularly antimicrobial and neurological applications
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Investigation of structure-activity relationships through systematic modification of the core structure
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Utilization as building blocks for more complex bioactive molecules
Future Research Opportunities
Promising future research directions include:
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Computational studies to predict interactions with specific biological targets
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Development of hybrid molecules incorporating the 2-Amino-5-phenylnicotinic acid scaffold with other pharmacophores
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Exploration of potential applications in neurological disorders through selective nAChR targeting
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Investigation of novel formulation strategies to overcome potential solubility limitations
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Green chemistry approaches for more sustainable synthesis
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